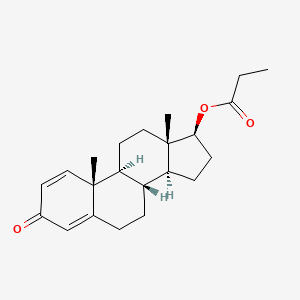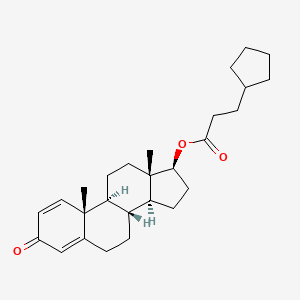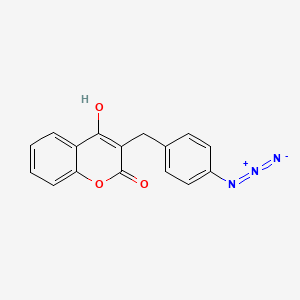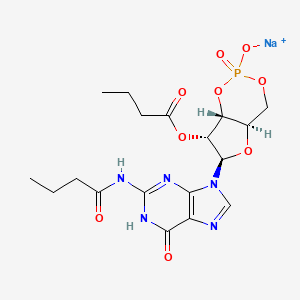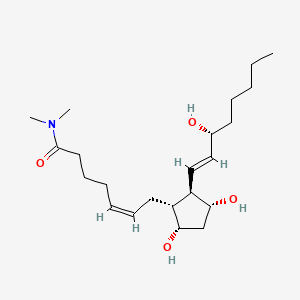
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H12ClN3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the carboxyl group is replaced by a propylamine group, and it is further converted to its hydrochloride salt. This compound is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitrobenzoic acid.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Reduction Products: The reduction of nitro groups leads to the formation of corresponding amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound with similar nitro groups but lacking the propylamine moiety.
4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different substitution patterns.
3-Nitrobenzoic Acid: A mono-nitro derivative of benzoic acid.
Uniqueness
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is unique due to the presence of both nitro groups and the propylamine moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
127312-05-4 |
|---|---|
Molekularformel |
C10H12ClN3O5 |
Molekulargewicht |
289.67 g/mol |
IUPAC-Name |
3,5-dinitro-N-propylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18;/h4-6H,2-3H2,1H3,(H,11,14);1H |
InChI-Schlüssel |
HVOKZJCNBLTMRL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Kanonische SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


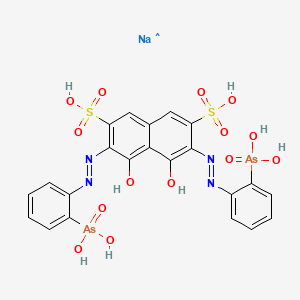
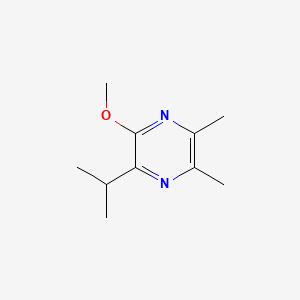
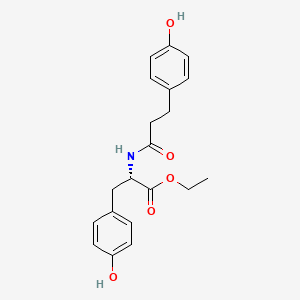
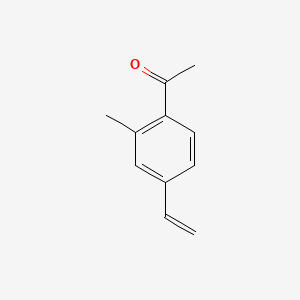
![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)
